Empagliflozin Empagliflozin Empagliflozin is a C-glycosyl compound consisting of a beta-glucosyl residue having a (4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl group at the anomeric centre. A sodium-glucose co-transporter 2 inhibitor used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. It has a role as a sodium-glucose transport protein subtype 2 inhibitor and a hypoglycemic agent. It is a C-glycosyl compound, an aromatic ether, a tetrahydrofuryl ether and a member of monochlorobenzenes.
Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2), the transporters primarily responsible for the reabsorption of glucose in the kidney. It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus. The first known inhibitor of SGLTs, phlorizin, was isolated from the bark of apple trees in 1835 and researched extensively into the 20th century, but was ultimately deemed inappropriate for clinical use given its lack of specificity and significant gastrointestinal side effects. Attempts at overcoming these limitations first saw the development of O-glucoside analogs of phlorizin (e.g. [remogliflozin etabonate]), but these molecules proved relatively pharmacokinetically unstable. The development of C-glucoside phlorizin analogs remedied the issues observed in the previous generation, and led to the FDA approval of [canagliflozin] in 2013 and both [dapagliflozin] and empagliflozin in 2014. As the most recently approved of the "flozin" drugs, empagliflozin carries the highest selectivity for SGLT2 over SGLT1 (approximately 2700-fold). Empagliflozin was further approved by the EMA in March 2022 and Health Canada in April 2022, making it the first and only approved treatment in Europe and Canada for adults with symptomatic chronic heart failure regardless of ejection fraction.
Empagliflozin is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of empagliflozin is as a Sodium-Glucose Transporter 2 Inhibitor.
Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. Inhibition of SGLT2 in the kidneys also suppresses the renal reabsorption of 1,5-anhydroglucitol (1,5AG). This lowers serum 1,5AG and neutrophil 1,5-anhydroglucitol-6-phosphate (1,5AG6P) levels, which may improve neutropenia and neutrophil dysfunction in patients with glycogen storage disease type Ib (GSD Ib). SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.
See also: Empagliflozin; METformin Hydrochloride (component of); Empagliflozin; Linagliptin (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 864070-44-0
VCID: VC0548751
InChI: InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
SMILES: C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol

Empagliflozin

CAS No.: 864070-44-0

Cat. No.: VC0548751

Molecular Formula: C23H27ClO7

Molecular Weight: 450.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Empagliflozin - 864070-44-0

CAS No. 864070-44-0
Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Standard InChI Key OBWASQILIWPZMG-QZMOQZSNSA-N
Isomeric SMILES C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
SMILES C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Canonical SMILES C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Appearance Solid powder

Pharmacological Profile and Mechanism of Action

SGLT2 Inhibition and Glucose Homeostasis

Empagliflozin selectively inhibits SGLT2 transporters in the proximal renal tubules, responsible for 90% of glucose reabsorption . By reducing the renal threshold for glucose excretion, it induces glucosuria, lowering plasma glucose levels independent of insulin secretion . This mechanism decreases fasting and postprandial glucose, glycated hemoglobin (HbA1c), and body weight in T2DM patients .

Beyond Glycemic Control: Cardiorenal Effects

Emerging evidence highlights pleiotropic effects unrelated to glucose modulation:

  • Hemodynamic Modulation: Empagliflozin promotes natriuresis and osmotic diuresis, reducing blood pressure and ventricular preload .

  • Metabolic Reprogramming: It shifts myocardial substrate utilization from fatty acids to ketones, improving cardiac efficiency .

  • Anti-inflammatory and Antifibrotic Actions: Inhibition of Na+/H+ exchanger 1 (NHE1) suppresses oxidative stress, NLRP3 inflammasome activity, and transforming growth factor-β1 (TGF-β1), mitigating myocardial fibrosis and stiffness .

Table 1: Key Pharmacodynamic Effects of Empagliflozin

EffectMechanismClinical Impact
GlucosuriaSGLT2 inhibitionHbA1c reduction (0.5–0.7%)
NatriuresisTubular Na+ excretionBP reduction (3–5 mmHg)
KetogenesisEnhanced β-hydroxybutyrateImproved cardiac efficiency
NHE1 inhibitionReduced intracellular Na+/Ca2+Myocardial remodeling

Therapeutic Applications

Type 2 Diabetes Mellitus

Empagliflozin monotherapy or adjunctively lowers HbA1c by 0.5–0.7% and body weight by 2–3 kg . The EMPA-REG OUTCOME trial demonstrated a 14% reduction in major adverse cardiovascular events (MACE) and 38% lower cardiovascular mortality in T2DM patients with established cardiovascular disease .

Reduced Ejection Fraction (HFrEF)

In EMPEROR-Reduced, empagliflozin reduced HF hospitalizations by 30% and slowed eGFR decline by 1.3 mL/min/1.73 m²/year versus placebo, irrespective of diabetes status .

Preserved Ejection Fraction (HFpEF)

EMPEROR-Preserved showed a 21% relative risk reduction in cardiovascular death/HF hospitalization, with benefits linked to NHE1 inhibition and attenuated myocardial fibrosis .

Chronic Kidney Disease

Empagliflozin reduces albuminuria by 32–41% and lowers composite renal outcomes (ESKD, doubling creatinine, renal death) by 39% in CKD patients . The EMPA-KIDNEY trial confirmed these benefits extend to non-diabetic CKD .

OutcomeEmpagliflozin (%)Placebo (%)Hazard Ratio (95% CI)
Acute Kidney Injury1.22.10.62 (0.54–0.72)
Hypoglycemia3.85.10.75 (0.67–0.84)
DKA0.30.11.78 (1.44–2.19)
Lower-Limb Amputation1.51.60.94 (0.82–1.08)

Comparative Effectiveness

Versus DPP-4 Inhibitors

The EMPRISE study (N=230,232) found empagliflozin superior to DPP-4 inhibitors:

  • 50% lower HF hospitalization risk (HR 0.50; 95% CI 0.44–0.56) .

  • 27% reduced MACE (HR 0.73; 95% CI 0.62–0.86) .

Within SGLT2 Inhibitors

A retrospective cohort study (N=27,803) showed empagliflozin associated with:

  • 8% lower all-cause mortality/hospitalization vs dapagliflozin (HR 0.92; 95% CI 0.87–0.97) .

  • Greater benefits in HFpEF (HR 0.91; 95% CI 0.84–0.98) .

Future Directions and Unanswered Questions

Ongoing research explores empagliflozin in non-alcoholic steatohepatitis, post-acute COVID-19 syndrome, and pulmonary hypertension. Mechanistic studies aim to clarify its effects on endothelial function and mitochondrial dynamics .

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